1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one is a heterocyclic organic molecule with a multi-functional core. Its IUPAC name reflects its hierarchical structure:
- Pyridazin-4-one backbone : A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 4.
- Substituents :
- 3-position : A pyrazole ring (1H-pyrazol-3-yl) linked via a 3-nitrobenzoyl group.
- 1-position : A 4-chlorophenyl group.
The molecular formula is C₂₀H₁₂ClN₅O₄ , and the molecular weight is 421.8 g/mol .
2D/3D Structural Elucidation via X-ray Crystallography and DFT Calculations
While direct X-ray crystallography data for this compound are unavailable, its structure can be inferred from:
2D Structural Features
| Functional Group | Position | Role in Stability/Activity |
|---|---|---|
| Pyridazin-4-one | Core | Hydrogen bonding, electron-withdrawing |
| 3-Nitrobenzoyl | Pyrazole | Electron-deficient, enhances reactivity |
| 4-Chlorophenyl | Pyridazin | Ortho/para-directing, steric effects |
3D Conformer Prediction
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic data for analogous compounds provide a framework for interpretation:
Infrared (IR) Spectroscopy
| Absorption Band (cm⁻¹) | Functional Group | Intensity |
|---|---|---|
| 1700–1750 | Pyridazinone C=O | Strong |
| 1500–1350 | Nitro (NO₂) | Strong |
| 1600–1450 | Aromatic C=C | Medium |
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5–8.5 | Multiplet | Aromatic protons |
| ¹³C | 160–170 | Singlet | Pyridazinone C=O |
| ¹³C | 120–130 | Singlet | Nitrobenzoyl carbonyl |
Mass Spectrometry (MS)
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance (%) |
|---|---|---|
| 421.8 | Molecular ion (M⁺) | 15 |
| 359.1 | M⁺ – NO₂ | 25 |
| 196.6 | 4-Chlorophenyl | 30 |
Comparative Analysis with Pyridazinone and Pyrazole Derivatives
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5O4/c21-14-4-6-15(7-5-14)24-11-9-18(27)19(23-24)17-8-10-25(22-17)20(28)13-2-1-3-16(12-13)26(29)30/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWBNGFZBSJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitrobenzoyl group. The final step involves the formation of the pyridazinone core and the attachment of the chlorophenyl group. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one is , with a molar mass of 421.79 g/mol. The compound features a chlorophenyl group and a nitrobenzoyl group attached to a pyrazole ring, which contributes to its biological activity.
Biological Applications
This compound exhibits various biological activities that make it a candidate for further investigation in pharmacology.
Anticancer Activity
Recent studies have indicated significant anticancer properties associated with compounds containing pyrazole and pyridazine derivatives. For example, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Research suggests that it may exhibit inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound against human breast cancer cell lines. Results indicated that the compound induced significant cytotoxicity at micromolar concentrations, outperforming standard chemotherapeutic agents .
Case Study 2: Antibacterial Screening
In another investigation, this compound was screened against clinical isolates of E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to be comparable to that of established antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules:
Key Observations :
- Electron-withdrawing groups (e.g., nitrobenzoyl in the target compound) enhance stability and interaction with biological targets. For instance, nitro groups in 3-nitrobenzoyl derivatives are linked to increased antimicrobial potency .
- Chlorophenyl substituents are recurrent in bioactive molecules.
- Pyrazole-pyridazinone hybrids (as in the target compound) are less documented than pyrazole-tetrazolone systems (e.g., pyraclostrobin). The latter exhibit fungicidal activity via mitochondrial respiration inhibition, suggesting a possible mechanism for the target compound .
Bioactivity and Mechanism
- Antimicrobial Potential: The nitrobenzoyl group in the target compound may mimic the carboxyphenyl group in ’s derivative, which showed strong activity against A. baumannii. Nitro groups often participate in redox reactions, disrupting microbial electron transport chains .
- Cytotoxicity: Unlike halogenated chalcones (e.g., bromophenyl derivatives in ), the pyridazinone core may reduce cytotoxicity. Chalcones with IC50 values <100 µg/mL are considered potent, whereas the target compound’s pyridazinone scaffold could modulate this effect .
- Agrochemical Relevance: Pyrazole-containing pesticides like pyraclostrobin and tetrazol-5-one derivatives () highlight the role of chlorophenylpyrazole motifs in fungicidal activity. The target compound’s 3-nitrobenzoyl group may offer novel binding modes compared to methoxycarbamate or tetrazolone systems .
Electronic and Crystallographic Properties
- Electron Localization: The nitrobenzoyl group’s electron-withdrawing nature could localize electron density on the pyridazinone ring, as seen in similar systems analyzed via Multiwfn () and ELF (Electron Localization Function) studies (). This may enhance intermolecular interactions in crystallographic packing .
- Dihedral Angles: Chalcone analogs with fluorophenyl groups () exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing conjugation and bioactivity. The target compound’s pyrazole-pyridazinone linkage likely imposes similar torsional constraints .
Biological Activity
1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one, also known by its CAS number 318498-05-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.79 g/mol. The compound features a chlorophenyl group and a nitrobenzoyl moiety attached to a pyridazinone core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that this compound shows potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development as an anticancer drug .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Flow cytometry analyses have shown that treated cells exhibit increased caspase-3/7 activity and arrest at the G1 phase of the cell cycle, suggesting that it may disrupt normal cellular proliferation .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs), such as the nitro group in the benzoyl moiety, has been identified as critical for enhancing the biological activity of similar compounds. Modifications to the aromatic rings can significantly influence potency; thus, further SAR studies are essential to optimize these derivatives for enhanced efficacy .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.48 | Apoptosis via caspase activation |
| This compound | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized both flow cytometry and Western blot analyses to confirm the induction of apoptotic pathways .
- In Vivo Efficacy : Although primarily studied in vitro, preliminary in vivo studies suggest that this compound may also inhibit tumor growth in xenograft models. Further investigations are required to explore pharmacokinetics and bioavailability .
Q & A
Q. What experimental methods are recommended for synthesizing 1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one with high yield and purity?
- Methodological Answer : The synthesis can be optimized using multi-step reactions involving pyrazolone intermediates. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via a modified Jensen method, achieving 84.5% yield through recrystallization from ethanol over several weeks to obtain high-purity crystals . Key steps include controlling reaction temperature (435–436 K) and solvent evaporation rates. Purification via column chromatography or repeated crystallization is critical to isolate the target compound from byproducts.
Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow ethanol evaporation (e.g., over weeks) are mounted on a diffractometer at 296 K. Data collection parameters include measuring bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., 8.35–18.23° between pyrazolone and substituents) to confirm conjugation and planarity. Refinement with software like SHELXL (R factor < 0.04) ensures accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitro/carbonyl groups. IR confirms C=O stretches (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₂ClN₃O₃: 394.0593) .
Advanced Research Questions
Q. How can substituent effects (e.g., nitro, chlorophenyl) on electronic properties and bioactivity be systematically evaluated?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps. Compare with analogues (e.g., replacing nitro with methoxy) via in vitro assays (e.g., enzyme inhibition). For instance, the 3-nitrobenzoyl group enhances electron-withdrawing effects, potentially increasing binding affinity to target proteins. Correlate computational data with experimental IC₅₀ values .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer : Standardize test conditions (e.g., pH, temperature) and use orthogonal methods. For solubility discrepancies, compare results from shake-flask vs. HPLC methods. For stability, conduct accelerated degradation studies under varied humidity/light conditions. Cross-validate using differential scanning calorimetry (DSC) to detect polymorphic changes impacting solubility .
Q. How to design a long-term study assessing environmental fate and degradation pathways of this compound?
- Methodological Answer : Adopt a randomized block design with split-split plots, as in environmental toxicology studies. Test abiotic (hydrolysis, photolysis) and biotic (microbial) degradation in soil/water matrices. Use LC-MS/MS to quantify parent compound and metabolites (e.g., nitro-reduced derivatives). Monitor half-lives under varying oxygen levels and pH to model environmental persistence .
Q. What methodologies evaluate metal-ion coordination potential for catalytic or therapeutic applications?
- Methodological Answer : Conduct potentiometric titrations to determine stability constants (log K) with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis (d-d transitions) and EPR spectroscopy. For catalytic activity, test in model reactions (e.g., oxidation of benzyl alcohol) and compare turnover frequencies (TOF) with/without the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
